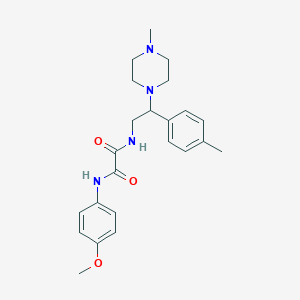![molecular formula C16H25NO4 B2877024 2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid CAS No. 1411614-11-3](/img/structure/B2877024.png)
2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid, also known as M2AC, is a synthetic compound that belongs to the adamantane family. It has been extensively studied for its potential applications in both scientific research and medical fields. M2AC is a versatile compound that can be modified to achieve different properties and functions, making it a promising candidate for various applications.
Scientific Research Applications
Synthesis and Chemical Properties
Exhaustive C-Methylation of Carboxylic Acids
This study by Meisters and Mole (1974) presents a method for the exhaustive C-methylation of carboxylic acids to t-butyl compounds using trimethylaluminium, including adamantane-1-carboxylic acid, which yields 1-t-butyladamantane under certain conditions. This process underscores the synthetic versatility of adamantane derivatives in organic chemistry Meisters & Mole, 1974.
Molecular Recognition and Assembler of One-Dimensional Motifs
Karle, Ranganathan, and Haridas (1997) demonstrated the use of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane as a versatile assembler for generating one-dimensional motifs in crystal engineering. Their work highlights the adaptability of adamantane derivatives in forming intricate molecular structures Karle, Ranganathan, & Haridas, 1997.
Applications in Material Science and Medicinal Chemistry
Functionalized Adamantanes in Medicinal Therapeutics
Jasys et al. (2000) discussed the synthesis and functionalization of adamantanes, including the introduction of fluorine atoms at the bridgehead position. The study explores the impact of fluorine substitution on the physicochemical properties of adamantane derivatives, which are relevant for the design of medicinal therapeutics Jasys et al., 2000.
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-15(2,3)21-14(20)17-16(13(18)19)11-5-9-4-10(7-11)8-12(16)6-9/h9-12H,4-8H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMNXQFNQSBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(C2CC3CC(C2)CC1C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2876943.png)
![1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2876944.png)


![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2876950.png)

![(E)-2-cyano-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2876955.png)

![[3-(Chloromethyl)phenyl] 3-methylbutanoate](/img/structure/B2876957.png)
![Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate](/img/structure/B2876958.png)
![4-(indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2876960.png)
![1-Azaspiro[4.5]dec-3-ene](/img/structure/B2876961.png)
![1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea](/img/structure/B2876963.png)
